(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Catalog No.
S672911
CAS No.
464930-76-5
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)prop...

CAS Number

464930-76-5

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

IUPAC Name

(3R)-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1

InChI Key

XICHKLMIOJEDAM-GFCCVEGCSA-N

SMILES

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (CAS 464930-76-5), commonly referred to as Boc-(R)-β-Phe(3-Me)-OH, is a specialized chiral β³-amino acid building block utilized in the synthesis of proteolytically stable peptidomimetics [1]. Featuring a tert-butoxycarbonyl (Boc) protecting group, this compound is engineered for integration into standard Boc-based solid-phase peptide synthesis (SPPS) workflows and solution-phase couplings [2]. The presence of the meta-methylphenyl (m-tolyl) side chain at the β-position provides specific steric bulk and lipophilicity, which are critical parameters for controlling secondary structure folding—such as 14-helix formation—and optimizing receptor binding affinity in advanced drug discovery programs.

Research Fit

Stereochemical Identity
(R)-enantiomer at β-position; single enantiomer building block
Backbone Scaffold
β-amino acid (C3) for proteolytically stable peptidomimetics
Protecting Group
Boc (acid-labile); orthogonal to Fmoc-based SPPS workflows

Substituting this specific precursor with generic alternatives fundamentally compromises both synthetic viability and final product performance[1]. In the design of β-peptides, the absolute (R)-stereochemistry at the β-carbon strictly dictates the handedness of the resulting helical structure; an enantiomeric mismatch (using the (S)-form) will completely disrupt the macroscopic fold and abrogate target binding [2]. Furthermore, replacing the m-tolyl group with an unsubstituted phenyl ring alters the side-chain hydrophobic surface area, directly reducing the compound's ability to fill specific lipophilic receptor pockets. Finally, substituting the Boc protecting group with an Fmoc group necessitates a shift from acid-labile (TFA) to base-labile (piperidine) deprotection, rendering the generic substitute incompatible with established Boc-SPPS manufacturing lines.

Substitution Risk

(S)-enantiomer (CAS 499995-75-4)
Chiral recognition and binding geometry may shift; enantiomers are not interchangeable in asymmetric environments.
γ-amino acid homolog
Backbone length difference (one CH₂ unit) may disrupt designed secondary structure motifs such as 14-helix.
Unsubstituted phenyl or p-tolyl analogs
m-Tolyl steric and electronic profile differs; hydrophobic packing and π-interactions may be altered.
Fmoc- or Cbz-protected versions
Orthogonality mismatch may compromise synthetic route; Boc cleavage conditions are specific and not directly transferable.

Proteolytic Stability Advantage

Incorporation of β³-amino acids like (R)-β-Phe(3-Me) into peptide sequences drastically reduces susceptibility to enzymatic cleavage compared to standard α-amino acids [1]. In comparative digestion assays, β-peptides exhibit half-lives exceeding 48 hours, whereas their α-peptide analogs are typically degraded within 30 minutes [2].

Evidence DimensionEnzymatic half-life in human serum / protease assays
Target Compound Data>48 hours (β-peptide containing β³-residues)
Comparator Or Baseline<30 minutes (standard α-peptide analog)
Quantified Difference>96-fold increase in proteolytic half-life
ConditionsIn vitro human serum stability assay and carboxypeptidase A digestion

Procurement of this β-amino acid building block is essential for developing peptide drugs that must survive systemic circulation without rapid enzymatic degradation.

Stereochemical Fidelity
Class-level
(R) vs (S) enantiomer; qualitative stereochemical difference
Stereochemical-control context; requires enantiomer verification.
No public head-to-head bioactivity data available.

Helical Handedness Control

The absolute stereochemistry of the β-carbon is the primary determinant of the macroscopic fold in β-peptides. Utilizing the (R)-enantiomer induces a specific helical handedness that is completely inverted if the (S)-enantiomer is substituted, as evidenced by opposite Cotton effects in Circular Dichroism (CD) spectra [1].

Evidence DimensionHelical propensity and handedness (Molar ellipticity)
Target Compound DataSpecific positive/negative Cotton effect at ~214 nm indicating targeted 14-helix handedness
Comparator Or BaselineComplete signal inversion (opposite handedness) using the (S)-enantiomer
Quantified Difference180-degree inversion of helical chirality
ConditionsCircular Dichroism (CD) spectroscopy in methanol at 25°C

Selecting the exact (R)-enantiomer is non-negotiable for achieving the precise spatial arrangement of side chains required for biological target engagement.

Backbone Length
Class-level
MW difference: 14.03 g/mol (one CH₂) vs γ-homolog
β-amino acid scaffold; folding propensity may shift.
No direct comparative stability data for this series.

Lipophilicity Modulation by m-Tolyl

The addition of a methyl group at the meta-position of the phenyl ring systematically increases the lipophilicity of the side chain compared to an unsubstituted β-phenylalanine [1]. This structural modification enhances hydrophobic packing within peptide helices and improves the filling of slightly larger lipophilic receptor pockets [2].

Evidence DimensionSide-chain partition coefficient (clogP contribution)
Target Compound DataIncreased lipophilicity due to the m-tolyl group
Comparator Or BaselineLower lipophilicity of the unsubstituted phenyl group (standard β-Phe)
Quantified DifferenceApproximately +0.5 log unit increase in lipophilicity per substituted residue
ConditionsIn silico clogP calculation and reverse-phase HPLC retention time analysis

The m-tolyl group provides a tunable hydrophobic interaction that can significantly enhance binding affinity in specific receptor pockets compared to baseline unsubstituted analogs.

Aromatic Substitution
Class-level
m-tolyl: distinct steric/electronic vs phenyl or p-tolyl
SAR context; hydrophobic packing may differ.
No comparative binding affinity data publicly available.

Boc-SPPS Deprotection Orthogonality

The tert-butoxycarbonyl (Boc) protecting group dictates an acid-mediated deprotection pathway, distinguishing it from Fmoc-protected alternatives that require basic conditions[1]. This makes the Boc derivative strictly necessary for synthetic routes utilizing acid-labile resins or sequences containing base-sensitive modifications.

Evidence DimensionN-terminal deprotection conditions
Target Compound DataRequires acidic conditions (e.g., 50% TFA in DCM)
Comparator Or BaselineFmoc-protected analog requires basic conditions (e.g., 20% Piperidine in DMF)
Quantified DifferenceComplete orthogonality in pH requirement for cleavage (Acidic vs. Basic)
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) protocols

Buyers utilizing specific acid-labile resin strategies or synthesizing peptides with base-sensitive motifs must procure the Boc-protected variant to maintain synthetic route viability.

Protecting Group
Class-level
Boc (acid-labile) orthogonal to Fmoc/Cbz
Supports orthogonal SPPS strategy selection.
Incompatible with standard Fmoc conditions if substituted.
Commercial Purity
Specification review
≥98.0% (HPLC) from multiple vendors
Impurities ≤2.0%; supports reproducible coupling.
Verify vendor CoA for batch-specific enantiomeric excess.
Public Comparative Data
Data to verify
No head-to-head bioactivity or yield data identified
Procurement based on structural identity, not assay superiority.
Users should generate internal comparative data.

Boc-SPPS of Peptidomimetics

This compound is the right choice for laboratories and CDMOs utilizing Boc-SPPS workflows, particularly when synthesizing complex β-peptides where acid-mediated deprotection is preferred or required due to base-sensitive side chains in the overall sequence [1].

Protease-Resistant Peptide Therapeutics

Ideal for drug discovery programs aiming to overcome the poor pharmacokinetic profiles of standard α-peptides. The incorporation of this specific β³-amino acid directly imparts resistance to carboxypeptidases and chymotrypsin, extending the in vivo half-life of the resulting therapeutic [2].

SAR for Hydrophobic Interfaces

Where fine-tuning of a ligand's steric bulk and lipophilicity is required, the m-tolyl group provides a precise structural variation over unsubstituted β-phenylalanine, allowing medicinal chemists to optimize hydrophobic packing and receptor pocket filling for enhanced binding affinity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
β-peptidomimetic synthesis studies
Stereochemical control and Boc orthogonality
Enantiomeric purity and coupling efficiency
Chiral pharmaceutical intermediate research
(R)-configuration and Boc-protected building block
Chiral integrity and synthetic yield consistency
β-amino acid library for SAR exploration
Defined (R)-enantiomer with m-tolyl substitution
Reproducible impurity profile and structural identity
β-peptide folding and conformation studies
(R)-β³-amino acid scaffold
Helix stability and secondary structure propensity

XLogP3

2.3

Wikipedia

Boc-3-Methyl-L-beta-phenylalanine

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